1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-3-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound It belongs to the class of azabicyclo compounds, which are characterized by a bicyclic structure containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the azabicyclo scaffold. This method relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as flow chemistry and continuous processing to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure, which provide multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-carbon bonds.
Scientific Research Applications
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a key intermediate in the synthesis of complex molecules and as a building block for the development of new materials . In biology, it is studied for its potential as a bioactive compound with various pharmacological properties . In medicine, it is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents . Additionally, it has applications in the industrial sector, where it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure allows it to form stable complexes with various biological molecules, influencing their activity and function. This compound can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to a range of biological effects .
Comparison with Similar Compounds
1,4,4-Trimethyl-3-azabicyclo[3.2.1]octane can be compared with other similar compounds such as 2-Azabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane . While these compounds share a similar bicyclic structure, they differ in the position and number of substituents, which can significantly influence their chemical and biological properties. For example, 2-Azabicyclo[3.2.1]octane is known for its potential in drug discovery due to its unique pharmacological profile . In contrast, 8-Azabicyclo[3.2.1]octane is primarily studied for its role in the synthesis of tropane alkaloids The unique structural features of 1,4,4-Trimethyl-3-azabicyclo[32
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1,4,4-trimethyl-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H19N/c1-9(2)8-4-5-10(3,6-8)7-11-9/h8,11H,4-7H2,1-3H3 |
InChI Key |
XHOIXELAUYAUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(CN1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.